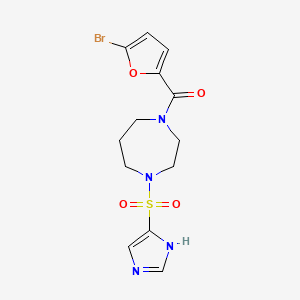

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone

CAS No.: 1903892-51-2

Cat. No.: VC7762869

Molecular Formula: C13H15BrN4O4S

Molecular Weight: 403.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903892-51-2 |

|---|---|

| Molecular Formula | C13H15BrN4O4S |

| Molecular Weight | 403.25 |

| IUPAC Name | (5-bromofuran-2-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |

| Standard InChI | InChI=1S/C13H15BrN4O4S/c14-11-3-2-10(22-11)13(19)17-4-1-5-18(7-6-17)23(20,21)12-8-15-9-16-12/h2-3,8-9H,1,4-7H2,(H,15,16) |

| Standard InChI Key | ZYHIJMPOPWMRBG-UHFFFAOYSA-N |

| SMILES | C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(O3)Br |

Introduction

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that incorporates several functional groups, including a diazepane ring, an imidazole moiety, a sulfonyl group, and a brominated furan unit. These structural components contribute to its potential biological activities and chemical reactivity. Despite the lack of specific information on this exact compound in the provided sources, similar compounds with diazepane and imidazole rings have been studied for their pharmacological properties.

Potential Biological Activities

Compounds with similar structural features have shown a range of biological activities, including:

-

Antimicrobial Properties: The presence of imidazole and diazepane rings may contribute to antimicrobial effects.

-

Anti-inflammatory Effects: These compounds can modulate inflammatory pathways by interacting with specific enzymes or receptors.

-

Anticancer Properties: The ability to inhibit enzymes involved in cancer progression is a potential application area for such compounds.

Synthesis and Chemical Modifications

The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone would likely involve multi-step organic reactions, including the formation of the diazepane and imidazole rings, introduction of the sulfonyl group, and incorporation of the brominated furan unit. The bromine atom offers a site for further derivatization through nucleophilic substitution reactions.

Research Findings and Future Directions

While specific research findings on (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone are not available, compounds with similar structures have been explored for their therapeutic potential. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo assays.

Data Table: Comparison of Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume